molecular formula C10H8ClNO2 B11890281 3-Chloro-2-(hydroxymethyl)quinolin-4-ol

3-Chloro-2-(hydroxymethyl)quinolin-4-ol

Cat. No.: B11890281
M. Wt: 209.63 g/mol
InChI Key: HBCFUIJUYWKMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(hydroxymethyl)quinolin-4-ol (CAS 856086-91-4) is a quinoline derivative of significant interest in medicinal chemistry and chemical research. It is characterized by a hydroxymethyl (-CH2OH) group at position 2, a chlorine atom at position 3, and a hydroxyl group at position 4 of the quinoline scaffold . The compound has a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound is a valuable building block in scientific research due to its promising biological activities. Studies indicate that this quinoline derivative exhibits potential as an anticancer agent, showing antiproliferative effects in vitro against cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) . It also demonstrates notable antimicrobial properties, with research highlighting its effectiveness against strains of Staphylococcus aureus and Escherichia coli . Emerging investigations, including molecular docking studies, have explored its antiviral capabilities, suggesting it can bind effectively to the main protease (Mpro) of SARS-CoV-2, indicating its potential as a candidate for COVID-19 therapeutic research . The proposed mechanisms of action for its biological activities typically involve the inhibition of key enzymatic processes, interference with cell signaling pathways, and the induction of apoptosis in malignant cells . The presence of the hydroxymethyl moiety is particularly noteworthy as it enhances the compound's hydrophilicity and may enable direct biological activity without requiring metabolic activation . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14)

InChI Key

HBCFUIJUYWKMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Substitution Reactions

The 3-chloro substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reaction with piperazine derivatives in acetonitrile/DMF (1:1) at 0°C–25°C yields N-alkylated products (e.g., 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde) with ~77% efficiency .

  • Thioether Formation : Palladium-catalyzed coupling with thiols (e.g., using [(dppf)PdCl₂], Cs₂CO₃, water/1,4-dioxane) produces thioethers, which can be oxidized to sulfones with mCPBA .

The hydroxymethyl group (-CH₂OH) can be activated for substitution:

  • Chlorination : Treatment with SOCl₂ converts the hydroxymethyl to a chloromethyl group, enabling further alkylation or cross-coupling .

Oxidation Reactions

The hydroxymethyl group is oxidizable to a carboxylic acid or aldehyde:

  • NaBH₄ Reduction : While typically a reducing agent, NaBH₄ in ethanol/THF selectively reduces adjacent carbonyl groups without affecting the hydroxymethyl .

  • mCPBA Oxidation : Converts thioethers (derived from hydroxymethyl substitution) to sulfones, preserving the quinoline core .

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura cross-coupling under optimized conditions:

CatalystBaseSolventTemp (°C)Yield (%)
[(dppf)PdCl₂]Cs₂CO₃Water/1,4-dioxane (1:3)10060–65

Example: Coupling with boronic acids introduces biphenyl or aryl groups at the 3-position, enhancing structural diversity .

Esterification and Ether Formation

The phenolic 4-OH and hydroxymethyl groups undergo derivatization:

  • Esterification : Reaction with acetic anhydride or acyl chlorides forms esters (e.g., 4-acetoxy derivatives) .

  • Ether Synthesis : Ullmann-type coupling with iodinated intermediates (Cu catalysis) generates fused morpholine rings (e.g., 2,3-dihydro-1H- oxazino[2,3-c]quinolin-5(6H)-one) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Acenaphthoquinone Cyclization : Reacting with acenaphthoquinone in ethanol (Et₃N catalyst) yields tricyclic derivatives via tandem Michael addition and cyclization .

  • Skraup Reaction : Under Vielsmeier conditions (POCl₃/DMF), the quinoline core can be extended to form polycyclic systems .

Key Data Tables

Table 1. Optimization of Suzuki-Miyaura Coupling for 3-Chloro Derivatives

EntryCatalystBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂K₂CO₃DMSO100NR
2[(dppf)PdCl₂]Cs₂CO₃Water/1,4-dioxane10060–65

Table 2. Functionalization of Hydroxymethyl Group

ReactionReagent/ConditionsProductYield (%)
ChlorinationSOCl₂, CH₂Cl₂, 0°C→25°C3-(Chloromethyl)quinolin-4-ol85
OxidationmCPBA, CH₂Cl₂3-(Sulfonylmethyl)quinolin-4-ol78

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is its potential as an anticancer agent. Research indicates that quinoline derivatives exhibit promising activity against various cancer types, including melanoma, colon cancer, and lung cancer.

  • Mechanism of Action : The compound functions by inhibiting key pathways involved in tumor growth and metastasis. For instance, it has been shown to enhance the immune response against tumors when used in conjunction with immune checkpoint inhibitors like PD-1 and CTLA-4 antibodies .
  • Case Studies : In a study involving various quinoline derivatives, compounds similar to this compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent antiproliferative activity .

Antimicrobial Properties

This compound also exhibits notable antimicrobial properties. Quinoline derivatives have been reported to possess activity against a range of bacteria and fungi.

  • Research Findings : A comparative study highlighted the effectiveness of this compound against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Antiviral Activity

Recent investigations have explored the antiviral capabilities of this compound, particularly against SARS-CoV-2.

  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2, indicating its potential as a therapeutic candidate for COVID-19 treatment .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions, primarily through the functionalization of quinoline scaffolds.

Synthesis Method Description
Nucleophilic Substitution The introduction of hydroxymethyl groups via nucleophilic attack on chlorinated quinoline derivatives.
Formylation Reactions Utilizing DMF/Et3N mixtures to generate intermediates that can be further modified to yield desired quinoline structures .

Future Directions and Research Opportunities

The ongoing research into this compound emphasizes the need for further exploration into its pharmacological profiles.

Potential Areas for Future Research:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing anticancer drugs.
  • Mechanistic Studies : Understanding the detailed mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous compounds lie in substituent type, position, and electronic effects:

Compound Name Substituents and Positions Key Functional Effects
3-Chloro-2-(hydroxymethyl)quinolin-4-ol Cl (C3), CH2OH (C2), OH (C4) Hydroxymethyl increases hydrophilicity; direct bioactivity
6-Chloro-2-(trifluoromethyl)quinolin-4-ol Cl (C6), CF3 (C2), OH (C4) Trifluoromethyl enhances lipophilicity (logP ~3.0)
5-Chloro-8-methoxy-2-methylquinolin-4-ol Cl (C5), OMe (C8), Me (C2), OH (C4) Methoxy (electron-donating) improves stability
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one Cl (C3), F (C6), OH (C4), ketone (C2) Fluorine’s electronegativity alters electronic density

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 6-Chloro-2-(trifluoromethyl)quinolin-4-ol significantly increases logP (~3.0) compared to the hydroxymethyl analog (predicted logP ~1.5), impacting membrane permeability .
  • Electron Effects: Methoxy (in 5-chloro-8-methoxy-2-methylquinolin-4-ol) and fluorine (in 3-chloro-6-fluoro analog) modulate electronic density, affecting reactivity and intermolecular interactions .

Biological Activity

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a derivative of the quinoline family, which has gained attention for its diverse biological activities. This compound's structure, featuring a hydroxymethyl group and a chlorine atom, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8ClNO\text{C}_{10}\text{H}_{8}\text{ClN}\text{O}

This compound features a quinoline backbone with a hydroxymethyl substituent at the second position and a chlorine atom at the third position. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activities against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL
Other Quinoline DerivativeKlebsiella pneumoniae2 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).

Case Study: In Vitro Cytotoxicity Assay

In one study, the viability of MDA-MB-231 cells was assessed after treatment with varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
1047
2530

The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against PC-3 cells, indicating its potent anticancer activity .

Antiviral Activity

Emerging research suggests that quinoline derivatives may also possess antiviral properties. A study focused on the antiviral activity against dengue virus serotype 2 revealed that certain quinoline derivatives exhibited significant inhibitory effects. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication early in the viral life cycle .

The mechanisms underlying the biological activities of quinoline derivatives typically involve:

  • Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in cellular processes, such as topoisomerases in cancer cells.
  • Interference with Cell Signaling : Quinoline derivatives can disrupt signaling pathways that promote cell proliferation.
  • Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.

Q & A

Q. What synthetic routes are recommended for optimizing the yield of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, and how can purification challenges be addressed?

  • Methodological Answer : Begin with a modified Friedländer synthesis using 2-aminobenzaldehyde derivatives and β-ketoesters under acidic conditions. Optimize chlorination by adjusting stoichiometry of POCl₃ or PCl₅ (1.5–2.0 equiv) at 80–100°C for 4–6 hours . For purification, employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase). If byproducts persist, consider orthogonal methods like preparative HPLC or fractional crystallization .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer : Acquire 1H^1H and 13C^{13}C NMR spectra in deuterated DMSO or CDCl₃. Key signals include:
  • A singlet for the hydroxymethyl proton (~4.8 ppm, exchangeable with D₂O).
  • Aromatic protons in the quinoline ring (6.8–8.5 ppm, coupling patterns confirm substitution).
  • Chlorine-induced deshielding at C3 (evident in 13C^{13}C NMR ~150 ppm). IR should show O-H stretch (~3200 cm1^{-1}) and C=O/C=N stretches (1650–1600 cm1^{-1}). Compare with computational predictions (DFT) for validation .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure via direct methods (e.g., SHELXT) and refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using O-H···N/O interactions observed in the asymmetric unit. For poorly diffracting crystals, consider synchrotron radiation or cryocooling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and partial charges. Analyze the effect of the hydroxymethyl group on electron density distribution and nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate the tautomeric form (e.g., keto-enol equilibrium) .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:
  • If DFT-predicted NMR shifts deviate from experimental values (>2 ppm), re-examine solvent effects or conformational flexibility via molecular dynamics simulations.
  • For conflicting XRD and computational bond lengths, assess thermal motion (ADPs) or consider alternative functionals (e.g., M06-2X for non-covalent interactions).
    Apply statistical metrics (e.g., R-factors for XRD, RMSD for spectral comparisons) to quantify discrepancies .

Q. What strategies are effective for studying the biological interactions of this compound, such as protein binding or enzyme inhibition?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). For enzyme inhibition assays, employ kinetic analysis (e.g., Michaelis-Menten plots with varying substrate concentrations). Validate specificity via mutagenesis studies (e.g., alanine scanning of putative binding residues). Computational docking (AutoDock Vina) can guide target selection by prioritizing proteins with complementary electrostatic surfaces .

Q. How can environmental stability and degradation pathways be evaluated under controlled conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.
  • Simulate aqueous hydrolysis at varying pH (2–12) and temperatures (25–60°C). Monitor chloride release via ion chromatography.
    Computational tools (e.g., EPI Suite) can predict biodegradation pathways and half-lives .

Q. What advanced spectroscopic techniques are required to probe tautomerism or isomerism in this compound?

  • Methodological Answer : Use variable-temperature 1H^1H NMR (VT-NMR) in DMSO-d₆ to detect keto-enol equilibria (signal splitting at low temperatures). Solid-state NMR can resolve tautomeric forms in crystalline vs. amorphous phases. Time-resolved IR spectroscopy (TRIR) monitors dynamic changes in O-H stretching frequencies during tautomerization .

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